4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile
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Overview
Description
4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile is a complex organic compound with a unique structure that combines an indole moiety with a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile typically involves the reaction of an indole derivative with a benzonitrile derivative under specific conditions. One common method involves the use of a condensation reaction between 1-oxo-2-phenylindole and 4-aminobenzonitrile in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the product. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a similar benzonitrile group but lacking the indole moiety.
4-Aminobenzonitrile: Another related compound with an amino group attached to the benzonitrile.
Uniqueness
4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile is unique due to its combination of an indole moiety with a benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
54797-53-4 |
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Molecular Formula |
C21H13N3O |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
4-[(1-oxido-2-phenylindol-1-ium-3-ylidene)amino]benzonitrile |
InChI |
InChI=1S/C21H13N3O/c22-14-15-10-12-17(13-11-15)23-20-18-8-4-5-9-19(18)24(25)21(20)16-6-2-1-3-7-16/h1-13H |
InChI Key |
PONGNQSJDKDPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C2=NC4=CC=C(C=C4)C#N)[O-] |
Origin of Product |
United States |
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